N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine
Description
N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine is a synthetic compound that belongs to the class of triazolopyrimidines
Properties
IUPAC Name |
N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19(2)9-10-21-13-6-3-5-12(11-13)14-17-15-16-7-4-8-20(15)18-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYIWONBVGYQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C2=NN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve dry toluene as the solvent and a temperature of 140°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests that it could be adapted for large-scale production with appropriate modifications to the reaction setup and conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and PHD-1.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity and downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Uniqueness
N,N-dimethyl-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenoxy]ethanamine is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry and other scientific research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
